molecular formula C7H8N2O2 B2466910 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 2090779-95-4

1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B2466910
CAS RN: 2090779-95-4
M. Wt: 152.153
InChI Key: NJAAXHOMCFVTQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(1H-Pyrazol-5-yl)cyclopropane-1-carboxylic acid is 1S/C7H8N2O2/c10-6(11)7(2-3-7)9-5-1-4-8-9/h1,4-5H,2-3H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 152.15.

Scientific Research Applications

Synthesis and Characterization

  • A novel method for synthesizing 1,3,5-trisubstituted pyrazoles, involving 1-Cyanocyclopropane-1-carboxylates reacting with arylhydrazines in the presence of Brönsted acid, has been developed. The process results in structurally diverse pyrazole derivatives, confirmed by X-ray crystallography (Xue et al., 2016).
  • Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives showcased successful conversion and characterization using various spectroscopic techniques and quantum-chemical calculations (Yıldırım et al., 2005).
  • The creation of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives emphasized the chelation property of these compounds with metals, leading to structurally distinct chelate complexes, as elucidated by single crystal X-ray diffraction (Radi et al., 2015).

Chemical Analysis and Properties

  • Studies involving the synthesis and structural analysis of pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlighted their formation and stability, complemented by thermodynamic properties and tautomerism investigations (Shen et al., 2012).
  • The development of a scalable synthesis for partial nicotinic acid receptor agonists, involving the efficient preparation of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcased a new one-pot process starting from readily available materials, signifying the compound's potential in medical applications (Wilson et al., 2009).
  • The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation revealed a method with significant reduction in reaction times, highlighting the efficiency of this approach in chemical synthesis (Machado et al., 2011).

Application in Coordination Chemistry

  • The synthesis of complexes and coordination polymers using pyrazole-carboxylic acid ligands and various metal ions resulted in novel compounds with distinct supramolecular structures and magnetic properties, providing insights into ligand conformation and interaction effects in crystal engineering (Radi et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6(11)7(2-3-7)5-1-4-8-9-5/h1,4H,2-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAAXHOMCFVTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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